3-Ethyloxiran-2-one
Description
3-Ethyloxiran-2-one (CAS 17257-81-7), also known as 1-(3-ethyloxiran-2-yl)ethanone or 3,4-epoxy-2-hexanone, is an epoxide derivative with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . The compound features an oxirane (epoxide) ring substituted with an ethyl group at position 3 and an acetyl group (ethanone) at position 2. Key computed properties include an XLogP3 of 0.6, a topological polar surface area (TPSA) of 29.6 Ų, and two rotatable bonds, indicating moderate lipophilicity and reactivity typical of epoxides . This compound is of interest in organic synthesis due to its strained epoxide ring, which facilitates nucleophilic ring-opening reactions.
Properties
CAS No. |
52287-99-7 |
|---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
3-ethyloxiran-2-one |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6-3/h3H,2H2,1H3 |
InChI Key |
ZOMPBXWFMAJRRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Alpha-Butyrolactone can be synthesized through several methods. One common synthetic route involves the acetylation of gamma-butyrolactone using acetaldehyde in the presence of an inorganic base as a catalyst . The reaction is carried out in an organic solvent, and the pH of the reaction mixture is adjusted to neutral using a dilute acid. The product is then isolated through post-treatment processes such as filtration and distillation .
Another method involves the dehydrogenation of 1,4-butanediol or the ring-closing of hydroxy acids . These methods are often preferred for industrial production due to their efficiency and high yield.
Chemical Reactions Analysis
Alpha-Butyrolactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it can be converted to alpha-acetyl-gamma-butyrolactone using ethyl acetate under alkaline conditions . Reduction reactions typically involve the use of reducing agents such as sodium borohydride, leading to the formation of corresponding alcohols.
Substitution reactions often occur in the presence of nucleophiles, resulting in the formation of substituted lactones. Common reagents used in these reactions include ethyl acetate and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Alpha-Butyrolactone has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various compounds, including pharmaceuticals and agrochemicals . In biology, it serves as a building block for the synthesis of biologically active molecules, such as diuretics, anticancer agents, and contraceptive drugs .
In medicine, alpha-butyrolactone is used in the development of drugs for the treatment of heart disease and glaucoma . It is also employed in the synthesis of experimental drugs and synthetic intermediates . In the industrial sector, alpha-butyrolactone is used as a solvent and in the production of polymers and resins .
Mechanism of Action
The mechanism of action of alpha-butyrolactone involves its conversion to gamma-hydroxybutyric acid (GHB) in the body . GHB acts as a central nervous system depressant, exerting its effects by binding to GHB receptors and gamma-aminobutyric acid (GABA) receptors in the brain . This binding leads to the inhibition of neurotransmitter release, resulting in sedative and hypnotic effects.
Comparison with Similar Compounds
Structural Differences and Reactivity
- The phenyl-substituted analog () introduces aromaticity, enhancing lipophilicity (higher XLogP3) and altering electronic properties due to resonance effects . 3-Methyloxiran-2-one () lacks the acetyl group, reducing complexity and reactivity compared to this compound .
- Reactivity Trends: Epoxide ring strain drives reactivity, but substituent size and electronic effects modulate it. For example: The phenyl group in 1-[(2R,3S)-3-phenyl-2-oxiranyl]ethanone may stabilize transition states via resonance, accelerating certain reactions . 3,3-Dimethyl-2-acetyloxirane’s dimethyl groups hinder ring-opening reactions compared to the less bulky ethyl group in this compound .
Physicochemical Properties
Lipophilicity :
Polarity :
- 3-Methyloxiran-2-one (TPSA ~26.3 Ų) is less polar than this compound (TPSA 29.6 Ų) due to the absence of an acetyl group .
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